7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the phenoxyethyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and phenol derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted sulfonamides.
Scientific Research Applications
7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core structure.
Sulfonamides: Sulfamethoxazole and sulfasalazine are examples of sulfonamide-containing drugs.
Uniqueness
7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4,8-dimethyl-2-oxo-N-(2-phenoxyethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide |
InChI |
InChI=1S/C22H24N2O4S/c1-15-13-21(25)24-11-6-9-18-16(2)20(14-19(15)22(18)24)29(26,27)23-10-12-28-17-7-4-3-5-8-17/h3-5,7-8,13-14,23H,6,9-12H2,1-2H3 |
InChI Key |
KAYOJEPACCXDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCCC3=C2C1=CC(=C3C)S(=O)(=O)NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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